molecular formula C7H16N2 B049127 (1-Methylpiperidin-4-yl)methanamine CAS No. 7149-42-0

(1-Methylpiperidin-4-yl)methanamine

Cat. No. B049127
Key on ui cas rn: 7149-42-0
M. Wt: 128.22 g/mol
InChI Key: AGTPSAZJSOQXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196078B2

Procedure details

1-Methylisonipecotamide (6.75 g, 47.5 mmoles) (prepared as described in Preparative Example 245, Step A above) was dissolved in anhydrous THF (350 mL) and the resulting mixture was added in portions to a stirred slurry of lithium aluminum hydride (1.8 g, 47.5 mmoles) in anhydrous THF (100 mL) at 0° C. under nitrogen. The mixture was stirred at 0° C. for 30 min and then heated at 66° C. for 25 h under nitrogen. Distilled water (1.88 mL) was added dropwise to the stirred mixture at 0° C., followed by 20% aqueous sodium hydroxide (1.42 mL) and then distilled water (6.75 mL) and the mixture was stirred for 15 min. The mixture was filtered and the solids were washed with THF and dichloromethane. The combined filtrates were evaporated to dryness and chromatographed on a silica gel column (30×5 cm) using 15%–20% (10% conc. ammonium hydroxide in methanol)-dichloromethane as the eluant to give 4-(aminomethyl)-1-methylpiperidine (0.678 g, 11%): FABMS: m/z 129.1 (MH+); HRFABMS: m/z 129.1389 (MH+). Calcd. for C7H17N2: m/z 129.1392; δH (d6-DMSO): 2.08 ppm (3H, S, —NCH3); δC (d6-DMSO): CH3: under DMSO peaks; CH2: 29.6, 29.6, 46.7, 55.2, 55.2; CH: 46.2.
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.88 mL
Type
reactant
Reaction Step Three
Quantity
1.42 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:10][CH2:9][CH:5]([C:6]([NH2:8])=O)[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[NH2:8][CH2:6][CH:5]1[CH2:9][CH2:10][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
CN1CCC(C(=O)N)CC1
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.88 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.42 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
6.75 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 66° C. for 25 h under nitrogen
Duration
25 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with THF and dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column (30×5 cm)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.678 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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